![molecular formula C11H16N4 B1473261 2-Cyclopropyl-4-piperazin-1-ylpyrimidine CAS No. 944898-38-8](/img/structure/B1473261.png)
2-Cyclopropyl-4-piperazin-1-ylpyrimidine
Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could be relevant to 2-Cyclopropyl-4-piperazin-1-ylpyrimidine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, there are references to the synthesis of related pyrimidine derivatives. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Anticancer and Antituberculosis Studies
A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of derivatives, including a structure closely related to "2-Cyclopropyl-4-piperazin-1-ylpyrimidine", and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some derivatives exhibited significant antituberculosis and anticancer activities, demonstrating the potential medicinal application of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Patel, Patel, and Chauhan (2007) explored the antimicrobial activity of amide derivatives of quinolone, structurally related to "this compound". These compounds showed promising antibacterial activity against various strains, including gram-positive and gram-negative bacteria, as well as antifungal activity (Patel, Patel, & Chauhan, 2007).
Antitumor Activity
Zhao et al. (2013) reported on the synthesis and in vitro antitumor activity of novel diaryl urea derivatives containing the piperazine group, indicating a structure-function relationship with "this compound". Some compounds demonstrated significant inhibitory activities against various cancer cell lines, highlighting the compound's potential in cancer therapy (Zhao et al., 2013).
Other Studies
Research by Mekky and Sanad (2020) involved the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, indicating the versatile nature of piperazine derivatives in medicinal chemistry. These compounds showed promising antibacterial efficacy and were potential inhibitors of bacterial biofilm formation and the MurB enzyme, important for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site and inhibiting enzymatic activity
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase
Pharmacokinetics
Similar compounds have been reported to have good bioavailability
Result of Action
Compounds that inhibit cdk2 can induce cell cycle arrest and apoptosis
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
properties
IUPAC Name |
2-cyclopropyl-4-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-9(1)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKCRROKAPZYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269289 | |
Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944898-38-8 | |
Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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